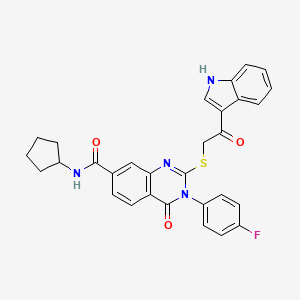![molecular formula C19H16ClFN2O3S B2513220 [3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol CAS No. 921789-75-5](/img/structure/B2513220.png)
[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a benzodioxol group, a chlorofluorophenyl group, a sulfanyl group, and an imidazol group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the imidazol ring suggests that the compound might have aromatic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, and the aromatic ring could influence its stability .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Methodologies
Research has demonstrated the utility of imidazole derivatives in catalysis and synthetic methodologies. For instance, a study explored the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide , highlighting a microwave-assisted Fries rearrangement, underlining the efficiency and environmental benefits of such methodologies (Moreno-Fuquen et al., 2019). Additionally, imidazole and its derivatives have been employed as ligands in the development of reusable catalysts for the oxidation of primary alcohols and hydrocarbons , demonstrating the compound's versatility and potential for green chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).
Organic Synthesis and Drug Development
Imidazole derivatives are pivotal in organic synthesis and drug development. Research has highlighted the N-methylation of amines and transfer hydrogenation of nitroarenes using methanol , showcasing the compound's role in simplifying synthetic routes and enhancing reaction conditions for pharmaceutical applications (Sarki et al., 2021). Another study focused on the synthesis of new thieno[2,3-b]-thiophene derivatives , indicating the potential for creating novel organic materials with unique properties (Mabkhot et al., 2010).
Molecular Interactions and Structural Analysis
The compound and its derivatives have been studied for their molecular interactions and structural analysis . For example, the synthesis and fluorescence properties of a Zn~(2+) fluorescent probe based on an imidazole derivative were investigated, demonstrating the compound's potential in analytical chemistry and sensor development (Wen-yao, 2012).
Electrocatalysis and Sensor Development
Imidazole derivatives have been utilized in electrocatalysis and sensor development , as evidenced by the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst. This study underscores the compound's versatility in facilitating the simultaneous determination of biomolecules, showcasing its applicability in biosensing and analytical devices (Nasirizadeh et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c20-15-2-1-3-16(21)14(15)10-27-19-22-7-13(9-24)23(19)8-12-4-5-17-18(6-12)26-11-25-17/h1-7,24H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLSWNANJMWTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=C(C=CC=C4Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2513139.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2513140.png)
![2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B2513141.png)
![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2513142.png)

![Ethyl 3-(benzylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2513145.png)


![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2513150.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2513152.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide](/img/structure/B2513154.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)
![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)